Fibracillin

Description

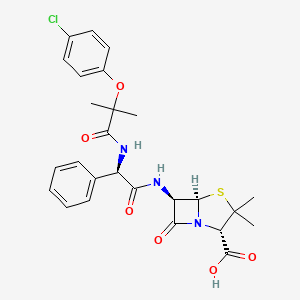

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN3O6S/c1-25(2,36-16-12-10-15(27)11-13-16)24(35)29-17(14-8-6-5-7-9-14)20(31)28-18-21(32)30-19(23(33)34)26(3,4)37-22(18)30/h5-13,17-19,22H,1-4H3,(H,28,31)(H,29,35)(H,33,34)/t17-,18-,19+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIJLJGDLNRGBY-NXWNEQKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199179 | |

| Record name | Fibracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51154-48-4 | |

| Record name | (2S,5R,6R)-6-[[(2R)-2-[[2-(4-Chlorophenoxy)-2-methyl-1-oxopropyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51154-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fibracillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fibracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fibracillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIBRACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSM36G5OTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperacillin Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antibacterial activity of piperacillin, a broad-spectrum β-lactam antibiotic, against Gram-negative bacteria. The document details its interaction with penicillin-binding proteins (PBPs), its transport across the bacterial outer membrane, and the synergistic role of the β-lactamase inhibitor tazobactam. Quantitative data on susceptibility and protein binding are presented, along with detailed experimental protocols for their determination.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Piperacillin, a ureidopenicillin, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] This inhibition is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the transpeptidation and carboxypeptidation reactions that cross-link the peptidoglycan strands.[1][2] The disruption of cell wall integrity leads to cell lysis and bacterial death. The chemical structure of piperacillin, particularly its polar side chain, enhances its penetration into Gram-negative bacteria and provides some stability against cleavage by certain β-lactamase enzymes.[1]

The following diagram illustrates the overall mechanism of action of piperacillin/tazobactam against Gram-negative bacteria.

Caption: General mechanism of piperacillin/tazobactam action.

Translocation Across the Gram-Negative Outer Membrane

A critical step in the action of piperacillin against Gram-negative bacteria is its ability to traverse the outer membrane to reach its PBP targets in the periplasmic space. This transport is primarily facilitated by porin channels, which are protein structures that form water-filled pores in the outer membrane.[3] The size and charge of the antibiotic molecule, as well as the specific type of porin, influence the rate of diffusion.[3] In Enterobacterales such as Escherichia coli, OmpF and OmpC are the major general porins involved in the uptake of β-lactam antibiotics.[4][5]

The following diagram illustrates the passage of piperacillin through a porin channel.

Caption: Translocation of piperacillin across the outer membrane.

Interaction with Penicillin-Binding Proteins (PBPs)

Once in the periplasm, piperacillin binds to and inactivates various PBPs. Gram-negative bacteria possess multiple PBPs, each with distinct roles in cell wall synthesis and maintenance. Piperacillin exhibits a high affinity for PBP3, which is primarily involved in septum formation during cell division.[6][7] Inhibition of PBP3 leads to the formation of filamentous cells and ultimately cell lysis. Piperacillin also binds to other PBPs, such as PBP1a and PBP1b, which are involved in cell elongation.[8]

The binding affinities of piperacillin for specific PBPs in key Gram-negative pathogens are summarized in the table below.

| Pathogen | PBP | IC50 (mg/L) |

| Escherichia coli | PBP1b | >128 |

| PBP2 | >128 | |

| PBP3 | 0.06 | |

| Klebsiella pneumoniae | PBP1a/1b | >256 |

| PBP2 | >256 | |

| PBP3 | 0.25 | |

| Pseudomonas aeruginosa | PBP3 | 2 |

IC50 (50% inhibitory concentration) is the concentration of piperacillin required to inhibit 50% of the binding of a fluorescent penicillin analog to the PBP.[6][8][9]

The following diagram illustrates the preferential binding of piperacillin to PBP3.

Caption: Preferential binding of piperacillin to PBP3.

The Role of Tazobactam: Overcoming β-Lactamase-Mediated Resistance

A primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[10] Tazobactam is a β-lactamase inhibitor that is combined with piperacillin to protect it from degradation by a wide range of β-lactamases, including many plasmid-mediated and some chromosomally-mediated enzymes.[10][11] Tazobactam itself has weak antibacterial activity.[11]

The following diagram depicts the protective effect of tazobactam.

Caption: Tazobactam protects piperacillin from β-lactamase.

Quantitative Susceptibility Data

The in vitro activity of piperacillin/tazobactam against common Gram-negative pathogens is summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates.

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | ≤1 | 4 |

| Klebsiella pneumoniae | ≤1 | 8 |

| Pseudomonas aeruginosa | 4 | 128 |

| Acinetobacter baumannii | 16 | >64 |

Data compiled from various surveillance studies. MIC values can vary based on geographical location and testing methodology.[10][11][12][13]

Mechanisms of Resistance

Despite the presence of tazobactam, resistance to piperacillin can still emerge through several mechanisms:

-

Production of β-lactamases not inhibited by tazobactam: This includes some AmpC β-lactamases and metallo-β-lactamases.[14]

-

Alterations in PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of piperacillin, leading to decreased susceptibility.[13]

-

Reduced outer membrane permeability: Downregulation or mutation of porin channels can limit the entry of piperacillin into the periplasm.[3]

-

Efflux pumps: Active efflux of the antibiotic from the periplasm back into the extracellular space by pumps such as the MexAB-OprM system in P. aeruginosa and the AcrAB-TolC system in E. coli can reduce the intracellular concentration of piperacillin.[1][15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of piperacillin/tazobactam.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Piperacillin/tazobactam analytical standard

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Stock Solution: Prepare a stock solution of piperacillin/tazobactam at a concentration of 1280 mg/L piperacillin and 160 mg/L tazobactam in a suitable solvent.

-

Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 128/16 mg/L to 0.125/0.0156 mg/L).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of piperacillin/tazobactam that completely inhibits visible bacterial growth.

The following diagram outlines the workflow for MIC determination.

Caption: Workflow for MIC determination by broth microdilution.

Competitive PBP Binding Assay

This protocol describes a method to determine the affinity of piperacillin for specific PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs

-

Radiolabeled penicillin (e.g., [3H]benzylpenicillin) or a fluorescent penicillin analog

-

Varying concentrations of piperacillin

-

SDS-PAGE apparatus

-

Fluorography or fluorescence imaging system

Procedure:

-

Membrane Preparation: Isolate bacterial membranes containing PBPs from the test organism.

-

Competitive Binding: Incubate the membrane preparations with various concentrations of piperacillin for a set period to allow for binding to the PBPs.

-

Labeling: Add a fixed concentration of radiolabeled or fluorescent penicillin to the mixture. This will bind to any PBPs not already occupied by piperacillin.

-

SDS-PAGE: Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Visualize the labeled PBPs using autoradiography (for radiolabeled penicillin) or a fluorescence scanner.

-

Quantification: Quantify the intensity of the bands corresponding to each PBP. The concentration of piperacillin that reduces the binding of the labeled penicillin by 50% is the IC50 value.

The following diagram illustrates the workflow for the competitive PBP binding assay.

Caption: Workflow for competitive PBP binding assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of porin proteins OmpF and OmpC in the permeation of beta-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Function and Regulation of Outer Membrane Proteins Involved in Drug Transport in Enterobactericeae: the OmpF/C – TolC Case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmilabs.com [jmilabs.com]

- 11. Surveillance for Antimicrobial Susceptibility among Clinical Isolates of Pseudomonas aeruginosa and Acinetobacter baumannii from Hospitalized Patients in the United States, 1998 to 2001 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cyprusjmedsci.com [cyprusjmedsci.com]

- 13. researchgate.net [researchgate.net]

- 14. Interplay between Efflux Pumps May Provide Either Additive or Multiplicative Effects on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

The journey from a novel concept to a life-saving therapeutic is an arduous and intricate process, underpinned by foundational research and exploratory science. This in-depth guide navigates the critical early stages of drug discovery, providing a technical framework for understanding the core principles, experimental methodologies, and complex biological pathways that form the bedrock of modern pharmaceutical development.

Foundational & Exploratory Keywords

The lexicon of early drug discovery is precise and multifaceted. A foundational understanding of these terms is paramount for navigating this complex field.

-

Drug Discovery: The initial phase of identifying novel therapeutic agents. This encompasses a wide range of activities from basic research into the biological mechanisms of disease to the identification and validation of potential drug targets.

-

Target Identification: The process of identifying a specific biological entity, such as a protein, gene, or RNA, that plays a causative role in a disease and can be modulated by a therapeutic agent. A good target should be efficacious, safe, and "druggable," meaning it is accessible to the drug molecule and elicits a measurable biological response upon binding.[1]

-

Target Validation: The process of demonstrating that a molecular target is critically involved in a disease process and that modulating it is likely to have a therapeutic effect.

-

Hit Discovery: The process of identifying initial compounds ("hits") that show desired activity against a biological target. This is often achieved through high-throughput screening of large compound libraries.

-

Hit-to-Lead (H2L): The phase where promising "hit" compounds are further evaluated and optimized to produce a "lead" series of compounds with more drug-like properties.[2]

-

Lead Optimization: An iterative process of refining the chemical structure of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.[2][3][4][5][6] This stage aims to produce a preclinical drug candidate.[2][4]

-

Preclinical Research/Development: The stage of research that begins before clinical trials in humans and involves in vitro and in vivo (animal) studies to assess the safety and efficacy of a drug candidate.[1][7] This phase provides crucial data on pharmacology, toxicology, and pharmacokinetics.[8]

-

Pharmacokinetics (PK): The study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[3]

-

Pharmacodynamics (PD): The study of what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect.

-

ADMET: An acronym for Absorption, Distribution, Metabolism, Excretion, and Toxicity. These are critical properties evaluated during drug development to predict a drug's behavior in the body.[4]

-

Structure-Activity Relationship (SAR): The relationship between the chemical structure of a molecule and its biological activity.[3][5] Understanding SAR is crucial for guiding the lead optimization process.[3]

-

High-Throughput Screening (HTS): An automated method used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity.[9]

-

In Vitro: Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish.

-

In Vivo: Experiments conducted within a whole, living organism, such as an animal model.[10]

-

IND (Investigational New Drug): An application submitted to a regulatory authority (like the U.S. FDA) to request permission to start clinical trials in humans.

Quantitative Landscape of Drug Discovery

The path of a drug from the laboratory to the market is fraught with challenges, as reflected in the success rates and costs associated with each phase of development. The following tables provide a summary of key quantitative data to offer a realistic perspective on the drug discovery and development pipeline.

| Phase | Success Rate |

| Preclinical to Phase I | 31.8% |

| Phase I to Phase II | 52.0% - 75.1%[11][12] |

| Phase II to Phase III | 28.9% - 50.0%[11][12] |

| Phase III to NDA/BLA | 57.8% - 58.6%[11][12] |

| Overall Likelihood of Approval (from Phase I) | 7.9%[12] |

| Table 1: Average Success Rates in Drug Development by Phase. |

| Stage | Estimated Cost (USD) |

| Preclinical | $15 million - $100 million[13] |

| Phase I Clinical Trial | ~$25 million[13] |

| Phase II Clinical Trial | ~$60 million[13] |

| Phase III Clinical Trial | ~$350 million (can exceed $1 billion)[13] |

| Total Estimated Cost to Bring a New Drug to Market | $985 million (median) to $2.6 billion (average)[13][14] |

| Table 2: Estimated Costs of Drug Development by Phase. |

Key Experimental Protocols

The following sections detail the methodologies for three critical experiments in early-stage drug discovery.

High-Throughput Screening (HTS) Assay

Objective: To rapidly screen large libraries of chemical compounds to identify "hits" that modulate a specific biological target.

Methodology:

-

Assay Development and Miniaturization:

-

Develop a robust and reproducible biochemical or cell-based assay that is amenable to automation.

-

Miniaturize the assay to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.[15]

-

-

Preparation of Samples and Compound Libraries:

-

Prepare and validate all necessary reagents, including the target protein, substrates, and cells.

-

Prepare compound library plates by dispensing small volumes of individual compounds (typically dissolved in DMSO) into microplates.

-

-

Automation and Screening:

-

Utilize a robotic system to perform the assay, including dispensing reagents, compounds, and cells into the assay plates.[9]

-

Incubate the plates for a defined period to allow for the biological reaction to occur.

-

Use a sensitive plate reader to detect the assay signal (e.g., fluorescence, luminescence, absorbance).

-

-

Data Analysis and Hit Identification:

-

Normalize the raw data and calculate statistical parameters such as the Z'-factor to assess the quality of the screen. A Z' factor > 0.5 is generally considered excellent.

-

Identify "active" wells or "hits" as those that show a signal significantly different from the control wells (typically > 3 standard deviations from the mean).

-

Perform dose-response experiments on the initial hits to confirm their activity and determine their potency (e.g., IC50 or EC50).

-

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of a chemical compound by testing its ability to induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.[13][16]

Methodology:

-

Strain Preparation:

-

Culture the specific Salmonella typhimurium tester strain (e.g., TA98, TA100) overnight in a nutrient broth.[13]

-

-

Preparation of Test and Control Articles:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.

-

Prepare positive controls (known mutagens) and a negative control (solvent alone).

-

-

Metabolic Activation (S9 Mix):

-

Plate Incorporation Assay:

-

Data Analysis:

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

-

Pharmacokinetic (PK) Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a preclinical animal model.

Methodology:

-

Animal Preparation:

-

Dosing:

-

Administer the drug candidate to the rats via the intended clinical route (e.g., oral gavage, intravenous injection).[21]

-

Include a vehicle control group that receives the formulation without the drug.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[20]

-

Blood can be collected via various methods, such as tail vein, saphenous vein, or jugular vein cannulation.

-

Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.[18][19]

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the drug (and any major metabolites) in the plasma/serum samples.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the drug versus time.

-

Use pharmacokinetic software to calculate key parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the concentration-time curve, which represents the total drug exposure.

-

t1/2: Half-life of the drug in plasma.

-

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (calculated by comparing the AUC after oral and intravenous administration).

-

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow in drug discovery.

Caption: EGFR Signaling Pathway.

Caption: VEGF Signaling Pathway in Angiogenesis.

Caption: NF-κB Signaling Pathway in Inflammation.

Caption: Early Drug Discovery Workflow.

References

- 1. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 3. What is the process of lead optimization? [synapse.patsnap.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 9. High-throughput screening - Wikipedia [en.wikipedia.org]

- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 18. Pharmacokinetic Studies in Rat [bio-protocol.org]

- 19. 2.3. Pharmacokinetic study in rats [bio-protocol.org]

- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 21. admescope.com [admescope.com]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

A Technical Guide to the Methodological Application of Rapamycin in Preclinical Research

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rapamycin (also known as Sirolimus), focusing on its mechanism of action, application in key experimental protocols, and relevant quantitative data for preclinical research.

Introduction to Rapamycin

Rapamycin is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus found in a soil sample from Easter Island.[1][2] Initially identified for its potent antifungal properties, it was later developed as an FDA-approved immunosuppressant to prevent organ transplant rejection.[2][3][4] Its powerful antiproliferative effects on a wide range of eukaryotic cells have made it a critical tool in biomedical research, particularly in cancer biology and aging.[2][5] Rapamycin's primary mechanism of action is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][6]

Mechanism of Action: The mTOR Signaling Pathway

The mTOR kinase is the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6] Rapamycin's inhibitory action is primarily directed against mTORC1.[7] It achieves this by first forming a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[4][8] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, allosterically inhibiting mTORC1 activity and preventing the phosphorylation of its downstream substrates.[4][9]

The mTORC1 pathway integrates signals from various upstream stimuli, including growth factors (like insulin and IGF-1), amino acids, cellular energy status (ATP levels), and oxygen.[10][11] When activated, mTORC1 promotes anabolic processes by phosphorylating key downstream effectors:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased protein synthesis and ribosome biogenesis.[11][12]

-

eIF4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), permitting the initiation of cap-dependent mRNA translation.[8][11]

By inhibiting mTORC1, Rapamycin effectively blocks these downstream events, leading to a G1 phase cell cycle arrest and a reduction in cell proliferation and growth.[3][8]

Methodologies and Applications in Research

Rapamycin is widely used to probe the function of the mTOR pathway in various biological contexts. Below are detailed protocols for common in vitro and in vivo applications.

In Vitro Methodologies

This protocol assesses the effect of Rapamycin on cell viability, which is a common method to determine the half-maximal inhibitory concentration (IC50).

Materials:

-

Target cell line (e.g., Ca9-22, MCF-7)

-

Complete culture medium

-

Rapamycin stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 0.05 N HCl in isopropanol)

-

Multichannel pipette and plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3 x 10^5 cells/well for Ca9-22 cells) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13]

-

Rapamycin Treatment: Prepare serial dilutions of Rapamycin in complete culture medium from the stock solution. Common concentration ranges are from 0.1 µM to 100 µM.[13]

-

Remove the overnight culture medium from the wells and replace it with the medium containing the different concentrations of Rapamycin. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

-

Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the cell line's doubling time.[13]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the log of Rapamycin concentration to determine the IC50 value.[13]

This protocol measures the pharmacodynamic effect of Rapamycin by quantifying the phosphorylation status of the key mTORC1 downstream effector, p70 S6 Kinase (S6K1). A decrease in phosphorylated S6K1 indicates successful mTORC1 inhibition.

Materials:

-

Cells cultured in 6-well plates or larger flasks

-

Rapamycin

-

Lysis buffer (e.g., NP40 or RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with desired concentrations of Rapamycin (e.g., 10-100 nM) for a specified time (e.g., 1-24 hours). Include an untreated or vehicle-treated control.[8][14]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using the supplemented lysis buffer.[12]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[15]

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p70S6K (e.g., at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed for total p70S6K and a loading control like β-actin.[16]

-

Analysis: Quantify band intensities using densitometry software. The level of mTORC1 inhibition is determined by the ratio of phosphorylated p70S6K to total p70S6K.

In Vivo Methodologies

Rapamycin is frequently used in mouse models to study its effects on aging, cancer, and metabolic diseases. Due to its poor bioavailability, special formulations are often required.

Materials:

-

Experimental mice (e.g., C57BL/6 or specific disease models)

-

Rapamycin formulation:

-

Appropriate animal handling and injection equipment.

Procedure (Dietary Administration):

-

Acclimation: Acclimate mice to the housing facility and baseline diet for at least one week before the study begins.

-

Diet Preparation: Obtain commercially prepared chow containing microencapsulated Rapamycin at the desired concentration (e.g., 14 mg of Rapamycin per kg of food, or 14 ppm).[9] This formulation protects the drug from degradation and improves its stability and absorption.

-

Treatment Initiation: Begin feeding the Rapamycin-containing diet to the treatment group at the designated age (e.g., 9 or 20 months for aging studies).[17] The control group should receive an identical diet containing empty microcapsules.

-

Monitoring: Monitor food consumption and body weight regularly to calculate the approximate daily dosage. A 14 ppm diet provides roughly 2.24 mg of Rapamycin per kg of body weight per day.[9]

-

Duration: Continue the treatment for the duration specified by the experimental design, which can range from a few weeks to the entire remaining lifespan of the animal.[17]

-

Pharmacodynamic Assessment: At the end of the study or at intermediate time points, collect blood or tissues to measure Rapamycin levels and/or assess mTOR pathway inhibition (e.g., via Western blot of tissue lysates) to confirm drug efficacy.[9]

Quantitative Data Summary

The efficacy of Rapamycin varies significantly depending on the cell type, tissue, and dosage.

Table 1: In Vitro Efficacy of Rapamycin (IC50 Values) in Various Cell Lines

The IC50 value represents the concentration of Rapamycin required to inhibit a biological process (typically cell growth or proliferation) by 50%. This value is highly context-dependent.

| Cell Line | Cancer Type | IC50 for Proliferation | IC50 for p-S6K1 Inhibition | Citation(s) |

| MCF-7 | Breast Cancer | ~20 nM | ~0.5 nM | [18][19] |

| MDA-MB-231 | Breast Cancer | ~10-20 µM | ~20 nM | [18][19] |

| HCT-116 | Colorectal Cancer | ~1.38 nM | Not Specified | [20] |

| Hs-27 | Normal Fibroblast | ~0.37 nM | Not Specified | [20] |

| Ca9-22 | Oral Cancer | ~15 µM | Not Specified | [21] |

Note: The discrepancy between the IC50 for proliferation and S6K1 inhibition in some cell lines highlights that higher concentrations may be needed to achieve a cytostatic effect compared to simply inhibiting the primary downstream target.[19]

Table 2: Exemplary In Vivo Dosing Regimens for Rapamycin in Mice

Dosing in animal models can be continuous via diet or intermittent via injection, with different regimens used to balance efficacy and potential side effects.

| Mouse Strain | Administration Route | Dose / Concentration | Key Finding | Citation(s) |

| UM-HET3 | Dietary (microencapsulated) | 14 ppm (~2.24 mg/kg/day) | Significantly extends lifespan when started at 20 months of age. | [22] |

| C57BL/6 | Dietary (microencapsulated) | 42 ppm (~6.72 mg/kg/day) | Extends lifespan; blood levels average ~170 ng/mL. | [9][17] |

| Ndufs4 KO | Intraperitoneal (i.p.) Injection | 8 mg/kg daily | Attenuates symptoms in a model of mitochondrial disease. | [22] |

| C57BL/6 | Intraperitoneal (i.p.) Injection | 4 mg/kg every other day | Increased longevity when administered for only 6 weeks in aged mice. | [17] |

Conclusion

Rapamycin remains an invaluable pharmacological tool for dissecting the complex roles of the mTOR signaling pathway. Its potent and specific inhibition of mTORC1 allows researchers to probe its function in cell growth, metabolism, and aging. A thorough understanding of the appropriate methodologies, including cell-type-specific dose responses and effective in vivo delivery strategies, is critical for obtaining robust and reproducible data. The protocols and quantitative data summarized in this guide serve as a foundational resource for scientists and drug development professionals aiming to effectively utilize Rapamycin in their research endeavors.

References

- 1. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. novapublishers.com [novapublishers.com]

- 12. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 14. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ar.iiarjournals.org [ar.iiarjournals.org]

- 21. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

The Genesis of a New Class: A Technical Guide to the Discovery and Development of Ureidopenicillins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development history of ureidopenicillins, a pivotal class of extended-spectrum β-lactam antibiotics. From their chemical origins to their clinical applications, this document provides a comprehensive overview for professionals in the field of antimicrobial research and development.

Introduction: The Need for an Expanded Spectrum

The advent of penicillins revolutionized medicine, but the rise of resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, in the 1960s and 1970s presented a formidable challenge. The existing penicillins, including ampicillin, had limited activity against these pathogens. This clinical need spurred the development of new penicillin derivatives with an enhanced ability to penetrate the outer membrane of Gram-negative bacteria and a broader spectrum of activity. The ureidopenicillins emerged from this endeavor as a significant advancement in the fight against serious bacterial infections.[1]

Ureidopenicillins are a subclass of β-lactam antibiotics characterized by the presence of a ureido group in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. This structural modification is key to their enhanced activity against problematic Gram-negative bacilli. The three most prominent members of this class are azlocillin, mezlocillin, and piperacillin.

The Developmental Timeline: A Stepwise Progression

The development of ureidopenicillins was a direct response to the limitations of earlier penicillins, such as the carboxypenicillins (e.g., carbenicillin and ticarcillin). While carboxypenicillins offered some anti-pseudomonal activity, higher potency and a broader spectrum were desired. The timeline below highlights the key milestones in the introduction of the main ureidopenicillins.

Figure 1: A timeline illustrating the introduction of key ureidopenicillins.

From Ampicillin to Ureidopenicillins: A Chemical Evolution

Ureidopenicillins are semi-synthetic derivatives of ampicillin. The core chemical modification involves the acylation of the α-amino group of the ampicillin side chain with a cyclic ureido-containing moiety. This structural alteration enhances their binding affinity to penicillin-binding proteins (PBPs), particularly PBP-3, in Gram-negative bacteria and improves their penetration through the bacterial outer membrane.

Figure 2: Chemical evolution from ampicillin to the ureidopenicillins.

Mechanism of Action: Targeting the Bacterial Cell Wall

Like all β-lactam antibiotics, ureidopenicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The binding of ureidopenicillins to PBPs acylates the enzyme's active site, rendering it inactive. This disruption of cell wall synthesis leads to cell lysis and bacterial death.

Figure 3: Mechanism of action of ureidopenicillins.

Quantitative Analysis: A Comparative Overview

The following tables summarize the in vitro activity and pharmacokinetic properties of azlocillin, mezlocillin, and piperacillin, providing a basis for comparison of these key antimicrobial agents.

Table 1: In Vitro Activity (MIC₉₀ in µg/mL) of Ureidopenicillins Against Key Gram-Negative Pathogens

| Organism | Azlocillin | Mezlocillin | Piperacillin |

| Pseudomonas aeruginosa | 64 | >256 | 16 |

| Klebsiella pneumoniae | >128 | 64 | 16 |

| Escherichia coli | 32 | 32 | 4 |

Note: MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) values can vary depending on the study and geographic location. The data presented here are representative values.

Table 2: Comparative Pharmacokinetic Parameters of Ureidopenicillins

| Parameter | Azlocillin | Mezlocillin | Piperacillin |

| Half-life (t½) | ~1.0 - 1.5 hours | ~1.0 hour | ~0.6 - 1.2 hours |

| Protein Binding | 20 - 46% | 16 - 42% | ~30% |

| Volume of Distribution (Vd) | ~0.2 L/kg | ~0.21 L/kg | ~0.24 L/kg |

| Renal Excretion (% unchanged) | 50 - 70% | ~55% | ~80% |

| Total Body Clearance | ~150 - 200 mL/min | ~217 mL/min | ~250 mL/min |

Experimental Protocols: Methodologies in Ureidopenicillin Development

Synthesis of Piperacillin from Ampicillin

The synthesis of piperacillin involves the acylation of ampicillin with a derivative of N-ethyl-2,3-dioxopiperazine. The following is a representative protocol.

Figure 4: Experimental workflow for the synthesis of piperacillin.

Detailed Methodology:

-

Acylation: N-ethyl-2,3-dioxopiperazine is dissolved in a suitable organic solvent such as dichloromethane. The solution is cooled, and triphosgene is added. A base, typically DBU, is then added dropwise while maintaining the temperature to form N-ethyl-2,3-dioxopiperazine acyl chloride.[2]

-

Condensation: In a separate reactor, ampicillin and DBU are dissolved in a mixture of water and an organic solvent like ethyl acetate. This solution is cooled, and the acyl chloride solution from the first step is added slowly. The pH of the reaction is carefully controlled and maintained in the range of 6.5-7.5 using a weak base like sodium acetate.[2]

-

Isolation and Purification: After the reaction is complete, an organic solvent such as acetone is added. The pH is then lowered to the isoelectric point of piperacillin (around 1.5-2.0) using an acid like hydrochloric acid to induce precipitation. The solid piperacillin is then collected by filtration, washed with cold water and a solvent like acetone, and dried under vacuum.[3]

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of ureidopenicillins is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The broth microdilution method is a standard procedure.

Detailed Methodology:

-

Preparation of Antibiotic Solutions: Stock solutions of the ureidopenicillins are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. A standardized inoculum is prepared by suspending colonies in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Pharmacokinetic Studies in Humans

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of ureidopenicillins. A typical study design for an intravenously administered ureidopenicillin is as follows.

Detailed Methodology:

-

Subject Recruitment: Healthy adult volunteers who meet specific inclusion and exclusion criteria are enrolled in the study after providing informed consent.

-

Drug Administration: A single intravenous dose of the ureidopenicillin is administered over a defined period (e.g., 30-minute infusion).

-

Blood Sampling: Blood samples are collected at predetermined time points before, during, and after the drug infusion (e.g., 0, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12 hours post-infusion).

-

Urine Collection: Urine is collected over specific intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion.

-

Sample Analysis: The concentration of the ureidopenicillin in plasma and urine samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, volume of distribution, clearance, and the area under the concentration-time curve (AUC), using non-compartmental or compartmental analysis.

Conclusion: The Enduring Legacy of Ureidopenicillins

The discovery and development of ureidopenicillins marked a significant milestone in the evolution of antimicrobial therapy. Their enhanced activity against Pseudomonas aeruginosa and other challenging Gram-negative pathogens provided clinicians with a much-needed therapeutic option for serious infections. While the emergence of newer antibiotic classes and the challenge of β-lactamase-mediated resistance have evolved the therapeutic landscape, ureidopenicillins, particularly piperacillin in combination with a β-lactamase inhibitor like tazobactam, remain a cornerstone of treatment for many infections in both community and hospital settings. Their development story serves as a testament to the power of medicinal chemistry to address pressing clinical needs and continues to inform the ongoing search for novel antimicrobial agents.

References

A Technical Guide to Piperacillin's Binding Affinity for Penicillin-Binding Proteins (PBPs)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacillin is a broad-spectrum, semi-synthetic ureidopenicillin, a class of β-lactam antibiotics.[1][2] Its bactericidal activity is primarily directed against a wide range of Gram-positive and Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] The efficacy of piperacillin, like all β-lactam antibiotics, is rooted in its ability to inhibit essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][3]

PBPs are membrane-bound enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis.[1][2] By targeting these enzymes, piperacillin disrupts cell wall biosynthesis, leading to a weakened cell wall, and ultimately, cell death.[2][4] This guide provides an in-depth analysis of piperacillin's interaction with various PBPs, presenting quantitative binding data, the experimental protocols used for their determination, and the molecular mechanisms of action and resistance.

Mechanism of Action: PBP Inhibition

Piperacillin's mechanism of action involves its structural mimicry of the D-Ala-D-Ala dipeptide, the natural substrate for the transpeptidase domain of PBPs.[2][3] This structural similarity allows piperacillin to enter the PBP active site. The highly reactive β-lactam ring of piperacillin then forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site.[1][2] This irreversible binding inactivates the enzyme, halting the cross-linking of peptidoglycan strands.[4][5] The inhibition of PBP activity triggers the release of autolytic enzymes (autolysins) that further degrade the existing cell wall, culminating in bacterial cell lysis.[1][4]

Caption: Mechanism of piperacillin-mediated inhibition of Penicillin-Binding Proteins (PBPs).

PBP Target Specificity and Binding Affinity

Piperacillin exhibits differential binding affinity for various PBPs across different bacterial species. This selectivity is a key determinant of its antibacterial spectrum and efficacy. For instance, the addition of a polar side chain in its structure enhances its penetration into Gram-negative bacteria and increases its affinity for PBP3.[1]

Quantitative Binding Data

The binding affinity of piperacillin for specific PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. The following table summarizes key quantitative data on piperacillin's interaction with PBPs from various bacteria.

| Organism | PBP Target | Metric | Value | Experimental Context | Citation |

| Streptococcus pneumoniae | PBP2x (penicillin-sensitive) | IC50 | 17 nM | Purified PBP2x protein | [6] |

| Pseudomonas aeruginosa | PBP3 | 50% Binding | 2 mg/L | Intact whole cells | [7] |

| Pseudomonas aeruginosa | PBP3 | 50% Binding | ~0.05 mg/L | Lysed cells (40x lower than whole cells) | [7] |

| Pseudomonas aeruginosa | PBP1a, PBP1b, PBP4 | Binding | Modest | Intact whole cells | [7] |

| Pseudomonas aeruginosa | PBP2, PBP5/6 | Binding | Barely observed | Intact whole cells | [7] |

| Escherichia coli | PBP3 | Selectivity | High | Live E. coli strain DC2 | [8] |

| Veillonella spp. | ~66 kDa PBP | Affinity | Reduced in resistant strains | Whole cell lysates | [9] |

Notable PBP Interactions

-

Pseudomonas aeruginosa : In P. aeruginosa, piperacillin binds preferentially to PBP3 and PBP4, with more modest binding to PBP1a and PBP1b.[7] The binding to PBP2 and PBP5/6 is minimal.[7] PBP3 is a critical target, and its inhibition is a key factor in piperacillin's anti-pseudomonal activity.[2]

-

Streptococcus pneumoniae : A phenomenon known as the "piperacillin paradox" has been observed in S. pneumoniae.[10][11] While piperacillin's most reactive target is PBP2x (involved in septal synthesis), the antibiotic primarily selects for resistance mutations in PBP2b (involved in peripheral elongation).[10][11] The inhibition of PBP2x leads to the formation of characteristic "lemon-shaped" cells.[10][11]

-

Escherichia coli : Studies in live E. coli cells demonstrate that piperacillin is highly selective for PBP3.[8]

-

Resistance: Reduced affinity for PBPs is a significant mechanism of resistance.[1] For example, some Gram-positive bacteria like Enterococcus faecium (PBP5) and MRSA (Staphylococcus aureus, PBP2a) have intrinsically low affinity for piperacillin.[1] In Veillonella species, high-level piperacillin resistance has been linked to reduced binding affinity of a ~66 kDa PBP.[9]

Experimental Protocols

The determination of PBP binding affinity and selectivity is commonly achieved through competitive binding assays. This method relies on the ability of an unlabeled antibiotic (e.g., piperacillin) to compete with a labeled probe, typically a fluorescent penicillin derivative like Bocillin-FL, for binding to PBPs.

Protocol: Competitive PBP Binding Assay with Fluorescent Labeling

This protocol is a synthesized methodology based on common practices described in the literature.[8][12][13]

Objective: To determine the IC50 of piperacillin for specific PBPs in a target bacterium.

Materials:

-

Bacterial culture in exponential growth phase.

-

Piperacillin stock solution (various concentrations).

-

Bocillin-FL (fluorescent penicillin).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Lysis buffer.

-

SDS-PAGE reagents and equipment.

-

Fluorescent gel scanner/imager.

-

Image analysis software (e.g., ImageQuant).

Methodology:

-

Cell Preparation:

-

Competitive Inhibition:

-

Resuspend cell pellets in PBS containing serial dilutions of piperacillin (e.g., 0.0001 to 1,000 µg/ml).[12] A control sample is resuspended in PBS without any antibiotic.

-

Incubate the cells with the antibiotic for a defined period (e.g., 10-30 minutes) at 37°C to allow piperacillin to bind to its target PBPs.[13]

-

-

Fluorescent Labeling:

-

Membrane Preparation & Protein Separation:

-

Stop the labeling reaction and pellet the cells.

-

Lyse the cells to release membrane proteins.

-

Isolate the membrane fraction containing the PBPs via centrifugation.

-

Separate the labeled PBP proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

-

Detection and Quantification:

-

Visualize the fluorescently labeled PBPs in the gel using a biomolecular imager (e.g., Typhoon FLA 9500 with excitation at 488 nm and emission at 530 nm).[7]

-

Quantify the fluorescence intensity of each PBP band using densitometry software.[13] The intensity of the bands in the piperacillin-treated samples is compared to the control sample (no piperacillin).

-

-

Data Analysis:

-

Calculate the percentage of remaining Bocillin-FL labeling for each PBP at each piperacillin concentration relative to the control.

-

Plot the percentage of labeling against the logarithm of the piperacillin concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.[14] The IC50 is the concentration of piperacillin that causes a 50% reduction in Bocillin-FL labeling.

-

Caption: Experimental workflow for a competitive PBP binding assay using Bocillin-FL.

Conclusion

Piperacillin's bactericidal efficacy is directly linked to its high-affinity binding to and subsequent inhibition of essential penicillin-binding proteins. Its primary targets, such as PBP3 in Gram-negative bacteria like P. aeruginosa and E. coli, are well-established, though complex interactions like the piperacillin paradox in S. pneumoniae highlight the nuanced nature of its activity. The quantitative assessment of binding affinities, primarily through competitive assays using fluorescent probes, remains a cornerstone for understanding its mechanism of action, predicting efficacy, and investigating resistance. For drug development professionals, a thorough understanding of these piperacillin-PBP interactions is critical for optimizing dosing strategies and developing novel β-lactam agents that can overcome emerging resistance mechanisms.

References

- 1. Piperacillin - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin [pdb101.rcsb.org]

- 3. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. urology-textbook.com [urology-textbook.com]

- 6. researchgate.net [researchgate.net]

- 7. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanism of β-lactam action in Streptococcus pneumoniae: the piperacillin paradox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Piperacillin/Tazobactam Susceptibility Testing via Broth Microdilution

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacillin/tazobactam is a combination antibiotic consisting of the extended-spectrum penicillin, piperacillin, and the β-lactamase inhibitor, tazobactam. This combination is highly effective against a wide range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains. Accurate determination of microbial susceptibility to piperacillin/tazobactam is crucial for effective patient treatment and for monitoring the emergence of resistance. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a microbe's susceptibility to an antimicrobial agent. These application notes provide a detailed protocol for performing piperacillin/tazobactam susceptibility testing using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of piperacillin in the presence of a fixed concentration of tazobactam. Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of piperacillin that completely inhibits visible growth of the organism.

Materials and Reagents

-

Piperacillin sodium salt (potency-adjusted)

-

Tazobactam sodium salt (potency-adjusted)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with lids

-

Sterile reagent reservoirs

-

Multichannel pipettes (e.g., 8- or 12-channel) and sterile tips

-

Single-channel pipettes and sterile tips

-

Sterile, disposable inoculation loops (1 µL and 10 µL) or sterile swabs

-

Vortex mixer

-

Incubator (35 ± 2 °C, ambient air)

-

Turbidity meter or McFarland 0.5 turbidity standard

-

Sterile saline (0.85% NaCl) or sterile deionized water

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Escherichia coli ATCC® 35218™, Pseudomonas aeruginosa ATCC® 27853™)

-

Non-selective agar plates (e.g., Tryptic Soy Agar with 5% Sheep Blood) for purity checks and colony counting.

Experimental Protocols

Preparation of Antimicrobial Stock Solutions

-

Piperacillin Stock Solution: Prepare a stock solution of piperacillin at a concentration of 1280 µg/mL. Weigh the appropriate amount of piperacillin powder, considering its potency, and dissolve it in a suitable sterile solvent (e.g., sterile deionized water). Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Tazobactam Stock Solution: Prepare a stock solution of tazobactam. The final concentration of tazobactam in all wells of the microtiter plate should be 4 µg/mL.[1][2][3] A common practice is to prepare a CAMHB solution containing 8 µg/mL of tazobactam, which will be diluted 1:1 with the bacterial inoculum.

-

Piperacillin/Tazobactam Working Solutions: Perform serial twofold dilutions of the piperacillin stock solution in CAMHB containing 8 µg/mL of tazobactam to achieve a range of piperacillin concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

Inoculum Preparation

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.

-

Transfer the colonies to a tube containing 3-5 mL of sterile saline or broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 followed by a 1:2 dilution in the plate, but this should be validated for the specific laboratory workflow.

Microtiter Plate Inoculation

-

Dispense 50 µL of the appropriate piperacillin/tazobactam working solution into each well of the 96-well microtiter plate.

-

Include a growth control well containing 50 µL of CAMHB with 8 µg/mL tazobactam but no piperacillin.

-

Include a sterility control well containing 100 µL of uninoculated CAMHB.

-

Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, except for the sterility control well. This will bring the final volume in each test well to 100 µL.

-

Cover the plate with a lid to prevent evaporation.

Incubation

Incubate the inoculated microtiter plates at 35 ± 2 °C in ambient air for 16-20 hours.[1] For some fastidious organisms, different incubation conditions may be required as per CLSI or EUCAST guidelines.

Reading and Interpretation of Results

-

After incubation, place the microtiter plate on a reading device (e.g., a viewing box with a dark background).

-

The MIC is the lowest concentration of piperacillin at which there is no visible growth (i.e., no turbidity or button formation at the bottom of the well) as compared to the growth control well.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

Interpret the MIC values according to the breakpoints provided by CLSI or EUCAST (see Data Presentation section).

Quality Control

Quality control must be performed with each batch of tests to ensure the accuracy and reproducibility of the results. Test the recommended QC strains using the same procedure as the test isolates. The resulting MICs should fall within the acceptable ranges specified by the CLSI M100 document.[4]

Data Presentation

Piperacillin/Tazobactam MIC Interpretive Criteria

The following tables summarize the clinical breakpoints for piperacillin/tazobactam according to CLSI and EUCAST guidelines. Note that tazobactam is at a fixed concentration of 4 µg/mL.

Table 1: CLSI MIC Interpretive Criteria for Piperacillin/Tazobactam (µg/mL)

| Organism Group | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≤ 8 | 16 | - | ≥ 32 |

| Pseudomonas aeruginosa | ≤ 16 | - | 32 | ≥ 64 |

Source: CLSI M100, 33rd Edition[4][5]

Table 2: EUCAST MIC Interpretive Criteria for Piperacillin/Tazobactam (µg/mL)

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≤ 8 | 8.1-16 | > 16 |

| Pseudomonas aeruginosa | ≤ 16 | - | > 16 |

Source: EUCAST Breakpoint Tables

Quality Control Ranges

Table 3: CLSI Quality Control MIC Ranges for Piperacillin/Tazobactam (µg/mL)

| Quality Control Strain | Acceptable MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | 1.0 - 8.0 |

| Escherichia coli ATCC® 35218™ | 0.5 - 2.0 |

| Pseudomonas aeruginosa ATCC® 27853™ | 1.0 - 8.0 |

Source: CLSI M100, 33rd Edition[4]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Piperacillin/Tazobactam Broth Microdilution Susceptibility Testing.

Mechanism of Action and Resistance

References

- 1. liofilchem.net [liofilchem.net]

- 2. Evaluation of Piperacillin-Tazobactam Testing against Enterobacterales by the Phoenix, MicroScan, and Vitek2 Tests Using Updated Clinical and Laboratory Standards Institute Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. media.beckmancoulter.com [media.beckmancoulter.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Piperacillin/Tazobactam Administration in Ventilator-Associated Pneumonia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of piperacillin/tazobactam for the treatment of ventilator-associated pneumonia (VAP). This document includes summaries of clinical data, detailed experimental protocols derived from published studies, and visualizations of key processes to aid in research and drug development.

Introduction

Ventilator-associated pneumonia (VAP) is a significant cause of morbidity and mortality in critically ill patients.[1] Piperacillin/tazobactam, a combination of an extended-spectrum penicillin and a β-lactamase inhibitor, is a frequently utilized antimicrobial agent in the management of VAP due to its broad-spectrum activity against common causative pathogens, including Pseudomonas aeruginosa.[1] Optimizing the dosing and administration of piperacillin/tazobactam is crucial for maximizing its efficacy and minimizing the development of resistance. This document outlines key considerations and protocols for its use in a research and clinical trial setting for VAP.

Data Presentation: Clinical Outcomes

The following tables summarize quantitative data from various studies comparing different piperacillin/tazobactam administration strategies in patients with VAP.

Table 1: Comparison of Clinical Outcomes for Continuous vs. Intermittent Infusion of Piperacillin/Tazobactam in VAP

| Study/Author | Dosing Regimen (Continuous Infusion) | Dosing Regimen (Intermittent Infusion) | Clinical Cure Rate (Continuous) | Clinical Cure Rate (Intermittent) | Mortality Rate (Continuous) | Mortality Rate (Intermittent) |

| Lorente et al. (2009)[2] | Not specified | Not specified | 88.9% (for MIC 8 µg/mL) | 40.0% (for MIC 8 µg/mL) | Not Reported | Not Reported |

| Lorente et al. (2009)[2] | Not specified | Not specified | 87.5% (for MIC 16 µg/mL) | 16.7% (for MIC 16 µg/mL) | Not Reported | Not Reported |

| Duszynska et al. (2012)[3][4] | 2.0/0.25 g loading dose, then 10.0/1.25 g daily continuous infusion | Not Applicable | 90% (with adequate drug conc.) | 50% (with insufficient drug conc.) | Not Reported | Not Reported |

| Jager et al. (2007) | 4.5 g over 4 hours every 8 hours | 3.375 g over 30 minutes every 6 hours | 85% (for P. aeruginosa) | 40% (for P. aeruginosa) | Not Reported | Not Reported |

Table 2: Comparison of Clinical and Bacteriological Outcomes of Piperacillin/Tazobactam-Based Regimens in VAP

| Study/Author | Treatment Arm 1 | Treatment Arm 2 | Clinical Cure Rate (Arm 1) | Clinical Cure Rate (Arm 2) | Bacteriological Failure Rate (Arm 1) | Bacteriological Failure Rate (Arm 2) | 28-Day Mortality (Arm 1) | 28-Day Mortality (Arm 2) |

| VAP Study Group (2000)[5] | Piperacillin/Tazobactam (4g/0.5g q.i.d.) + Amikacin | Ceftazidime (1g q.i.d.) + Amikacin | 51% | 36% | 33% | 51% | 16% | 20% |

Experimental Protocols

Protocol for Diagnosis of Ventilator-Associated Pneumonia

This protocol outlines the criteria for the clinical and microbiological diagnosis of VAP in a research setting.

3.1.1. Patient Inclusion Criteria:

-

Patient must be mechanically ventilated for more than 48 hours.

-

Age ≥ 18 years.

-

Presence of a new or progressive infiltrate on chest radiograph.

-

Presence of at least two of the following clinical signs:

-

Fever (>38.3°C) or hypothermia (<36.5°C).

-

Leukocytosis (>12,000 cells/mm³) or leukopenia (<4,000 cells/mm³).

-

Purulent tracheobronchial secretions.

-

3.1.2. Patient Exclusion Criteria:

-

Known hypersensitivity to β-lactam antibiotics.

-

Pregnancy or lactation.

-

Severe neutropenia (<1000 cells/mm³).

-

Presence of another source of infection that could explain the clinical presentation.

3.1.3. Microbiological Confirmation:

-

Sample Collection: Obtain a lower respiratory tract sample via one of the following methods:

-

Bronchoalveolar Lavage (BAL): Perform BAL according to standard procedures.

-

Protected Specimen Brush (PSB): Use a PSB to collect a sample from the lower airways.

-

Endotracheal Aspirate (ETA): Collect a deep endotracheal aspirate.

-

-

Quantitative Culture: Perform quantitative cultures on the collected samples. The diagnostic thresholds are:

-

Gram Stain: Perform a Gram stain on the respiratory sample to identify the predominant morphology of the bacteria.[6]

Protocol for Piperacillin/Tazobactam Administration

This section details the protocols for both continuous and intermittent infusion of piperacillin/tazobactam.

3.2.1. Drug Preparation:

-

Reconstitute the piperacillin/tazobactam vial with a compatible diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water).

-

Further dilute the reconstituted solution to the desired final concentration in an infusion bag.

3.2.2. Intermittent Infusion Protocol:

-

Dosage: Administer 4.5 g of piperacillin/tazobactam intravenously every 6 hours.[7]

-

Infusion Time: Infuse each dose over 30 minutes.[7]

3.2.3. Continuous Infusion Protocol:

-

Loading Dose: Administer an initial loading dose of 4.5 g of piperacillin/tazobactam infused over 30 minutes.

-

Maintenance Infusion: Immediately following the loading dose, commence a continuous infusion of 13.5 g of piperacillin/tazobactam over 24 hours.

3.2.4. Extended Infusion Protocol:

-

Dosage: Administer 4.5 g of piperacillin/tazobactam intravenously every 8 hours.

-

Infusion Time: Infuse each dose over 4 hours.[7]

Protocol for Assessment of Clinical and Microbiological Outcomes

3.3.1. Clinical Cure Assessment:

Clinical cure is defined as the resolution of the clinical signs and symptoms of VAP that were present at the time of diagnosis. This includes:

-

Resolution of fever.

-

Normalization of white blood cell count.

-

Improvement or lack of progression of the infiltrate on chest radiograph.

-

Decrease in the amount and purulence of tracheal secretions.

-

Hemodynamic stability and an improving or stable PaO2/FiO2 ratio.

3.3.2. Microbiological Eradication Assessment:

-

Follow-up Cultures: Collect a follow-up lower respiratory tract sample (BAL, PSB, or ETA) at the end of therapy.

-

Quantitative Analysis: Perform quantitative cultures on the follow-up sample.

-

Eradication Definition: Microbiological eradication is defined as a significant reduction (e.g., >99%) or complete elimination of the baseline pathogen(s) in the follow-up culture.

Visualizations

The following diagrams illustrate key workflows and relationships in the context of piperacillin/tazobactam administration for VAP.

References

- 1. ijccm.org [ijccm.org]

- 2. Clinical cure of ventilator-associated pneumonia treated with piperacillin/tazobactam administered by continuous or intermittent infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Continuous infusion of piperacillin/tazobactam in ventilator-associated pneumonia: a pilot study on efficacy and costs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Treatment of ventilator-associated pneumonia with piperacillin-tazobactam/amikacin versus ceftazidime/amikacin: a multicenter, randomized controlled trial. VAP Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Piperacillin + Tazobactam | Johns Hopkins ABX Guide [hopkinsguides.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperacillin Dosage in Renal Impairment